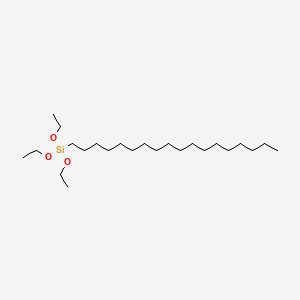
Z-His(Bzl)-OH
Descripción general
Descripción
Z-His(Bzl)-OH is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of histidine, an amino acid that plays a vital role in various physiological processes. Z-His(Bzl)-OH is used in various scientific research applications due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
Peptide Synthesis
- Specific Scientific Field: Biochemistry, specifically peptide synthesis .
- Summary of the Application: “Z-His(Bzl)-OH” is used in the synthesis of peptides. It’s a derivative of the amino acid histidine, with a benzyl (Bzl) protecting group attached to the side chain . This protecting group prevents unwanted side reactions during the synthesis process .
- Methods of Application or Experimental Procedures: The peptide synthesis process involves coupling “Z-His(Bzl)-OH” with other amino acids on a resin. The choice of cleavage and deprotection method is dependent not only on the resin used, but also on the sequence and choice of amino acid side-chain protection . All resins should be properly washed and dried before cleavage . If your peptide contains His (Dnp), the histidine must be deprotected before removal of the N-terminal Boc-group .
- Results or Outcomes: The result of this process is a peptide with a specific sequence of amino acids. The exact outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the conditions of the synthesis .
Peptide Synthesis
- Specific Scientific Field: Biochemistry, specifically peptide synthesis .
- Summary of the Application: “Z-His(Bzl)-OH” is used in the synthesis of peptides. It’s a derivative of the amino acid histidine, with a benzyl (Bzl) protecting group attached to the side chain . This protecting group prevents unwanted side reactions during the synthesis process .
- Methods of Application or Experimental Procedures: The peptide synthesis process involves coupling “Z-His(Bzl)-OH” with other amino acids on a resin. The choice of cleavage and deprotection method is dependent not only on the resin used, but also on the sequence and choice of amino acid side-chain protection . All resins should be properly washed and dried before cleavage . If your peptide contains His (Dnp), the histidine must be deprotected before removal of the N-terminal Boc-group .
- Results or Outcomes: The result of this process is a peptide with a specific sequence of amino acids. The exact outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the conditions of the synthesis .
Peptide Synthesis
- Specific Scientific Field: Biochemistry, specifically peptide synthesis .
- Summary of the Application: “Z-His(Bzl)-OH” is used in the synthesis of peptides. It’s a derivative of the amino acid histidine, with a benzyl (Bzl) protecting group attached to the side chain . This protecting group prevents unwanted side reactions during the synthesis process .
- Methods of Application or Experimental Procedures: The peptide synthesis process involves coupling “Z-His(Bzl)-OH” with other amino acids on a resin. The choice of cleavage and deprotection method is dependent not only on the resin used, but also on the sequence and choice of amino acid side-chain protection . All resins should be properly washed and dried before cleavage . If your peptide contains His (Dnp), the histidine must be deprotected before removal of the N-terminal Boc-group .
- Results or Outcomes: The result of this process is a peptide with a specific sequence of amino acids. The exact outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the conditions of the synthesis .
Propiedades
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(26)19(23-21(27)28-14-17-9-5-2-6-10-17)11-18-13-24(15-22-18)12-16-7-3-1-4-8-16/h1-10,13,15,19H,11-12,14H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRIMXAOFFQMC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-His(Bzl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















